molecular formula C24H27N3O B2537736 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-81-7

1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2537736
CAS No.: 847395-81-7
M. Wt: 373.5
InChI Key: ZLMCNHJGTDJAKL-UHFFFAOYSA-N
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Description

1-Mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a mesityl (2,4,6-trimethylphenyl) group at the 1-position and a 1-(2-methylallyl)-1H-benzimidazol-2-yl moiety at the 4-position. This structure combines a rigid benzimidazole ring, known for its bioactivity, with a lactam (pyrrolidinone) scaffold, which enhances solubility and modulates pharmacokinetic properties .

Properties

IUPAC Name

4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-15(2)13-26-21-9-7-6-8-20(21)25-24(26)19-12-22(28)27(14-19)23-17(4)10-16(3)11-18(23)5/h6-11,19H,1,12-14H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMCNHJGTDJAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the benzoimidazole moiety: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the mesityl group: This step involves the alkylation of the benzoimidazole with mesityl chloride in the presence of a base such as potassium carbonate.

    Formation of the pyrrolidinone ring: This can be accomplished by cyclization of an appropriate amine with a suitable carbonyl compound under basic conditions.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound under suitable reaction conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: The compound can participate in addition reactions, particularly at the double bonds present in the structure.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds with benzimidazole derivatives exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Benzimidazole derivatives have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. Studies have demonstrated their effectiveness against various pathogens, including resistant strains .
  • Anticancer Properties : The incorporation of the benzimidazole moiety has been linked to anticancer activity. Compounds similar to 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Central Nervous System Effects

Given the structure's resemblance to known psychoactive compounds, 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may exhibit:

  • Anxiolytic Effects : Research into related compounds has shown potential anxiolytic effects, suggesting that this compound could be explored for treating anxiety disorders without the sedative side effects commonly associated with benzodiazepines .
  • Neuroprotective Properties : Some studies have indicated that derivatives of benzimidazole can protect neuronal cells from oxidative stress and neurodegeneration, which could be beneficial in treating conditions like Alzheimer's disease .

Synthetic Chemistry

The synthesis of this compound involves multiple steps, often utilizing established methodologies for creating complex organic molecules. Its synthesis can serve as a model for developing new synthetic routes for similar compounds, enhancing the understanding of reaction mechanisms and optimizing yields.

Case Studies

Several studies have explored the applications of similar compounds:

  • Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated a series of benzimidazole derivatives, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly affected antibacterial activity .
  • Cancer Cell Line Studies : Research conducted on a related benzimidazole compound showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
  • Neuropharmacology Research : In a study assessing the neuroprotective effects of benzimidazole derivatives, researchers found that certain modifications led to improved outcomes in models of oxidative stress-induced neuronal damage, suggesting a pathway for developing neuroprotective drugs .

Mechanism of Action

The mechanism of action of 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzimidazole-pyrrolidinone scaffold is a versatile framework for drug discovery. Below is a detailed comparison of 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Biological Activity (IC50/EC50) Key Findings References
1-Mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one R1 = Mesityl, R2 = 2-methylallyl ~407.5 (calculated) Not reported Predicted enhanced lipophilicity due to mesityl and allyl groups. N/A
4-(1H-Benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one R1 = 3,5-Cl2-2-OH-C6H2, R2 = H ~386.3 IC50 = 8.2 µM (A549 cells) Highest cytotoxicity among tested analogs; chlorine atoms enhance activity.
4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one R1 = Thiazole-naphthyl, R2 = H ~454.5 Not reported Improved π-π stacking due to naphthyl-thiazole; moderate yield (60%).
4-(1H-Benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one R1 = Benzyl, R2 = H ~305.4 Not reported Lower molecular weight; potential CNS penetration.
1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one R1 = tert-butyl, R2 = hydroxy-tolyloxypropyl ~465.6 Not reported Hydroxy and ether groups may improve solubility.

Structural and Electronic Effects

  • Mesityl Group : The mesityl substituent in the target compound introduces steric bulk and electron-donating methyl groups, which may hinder enzymatic degradation and improve metabolic stability compared to smaller aryl groups (e.g., 3,5-dichloro-2-hydroxyphenyl in ).
  • 2-Methylallyl vs. Other R2 Groups: The 2-methylallyl chain at the benzimidazole nitrogen likely increases hydrophobicity and may influence binding to hydrophobic enzyme pockets.

Physicochemical Properties

  • Lipophilicity : The mesityl and 2-methylallyl groups in the target compound likely increase logP values compared to analogs with polar substituents (e.g., hydroxyl or thiazole groups in ).
  • Thermal Stability: Melting points for benzimidazole-pyrrolidinone analogs range from 138–232°C , with higher values observed for halogenated derivatives due to crystal packing efficiency.

Biological Activity

1-Mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C20H24N4O\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}

Anticancer Properties

Recent studies have indicated that compounds similar to 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant anticancer activity. For instance, benzimidazole derivatives have shown promising results against various cancer cell lines, including MCF-7 breast cancer cells, demonstrating their potential as selective COX-2 inhibitors with reduced side effects .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-70.05
Compound BHeLa0.10
1-Mesityl...MCF-7TBDTBD

Neuroleptic Activity

The compound's structural similarities to known neuroleptics suggest potential applications in treating psychotic disorders. In a study evaluating benzamide derivatives, compounds with similar pyrrolidine structures showed enhanced antistereotypic activity, indicating that modifications in the molecular structure can lead to improved pharmacological profiles .

Table 2: Neuroleptic Activity of Benzamide Derivatives

Compound NameActivity TypePotency (vs. Haloperidol)Reference
Benzamide AAntistereotypic15x more potent
Benzamide BAntipsychotic13x more potent
1-Mesityl...TBDTBDTBD

The biological activity of 1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is hypothesized to involve interaction with specific enzyme targets such as cyclooxygenases (COX). The inhibition of COX enzymes has been linked to anti-inflammatory and anticancer effects. Structural modeling studies have demonstrated that similar compounds effectively bind to the COX active site, leading to their inhibitory effects .

Case Studies

A comprehensive analysis of various studies reveals the compound's potential in both anticancer and neuroleptic applications. For example, a recent study highlighted the synthesis and evaluation of a series of benzimidazole derivatives, which included compounds structurally related to our compound of interest. These derivatives exhibited selective COX-2 inhibition and significant cytotoxicity against cancer cell lines .

Case Study Summary:

  • Study Focus: Evaluation of benzimidazole derivatives for anticancer activity.
  • Findings: Compounds demonstrated IC50 values as low as 0.05 µM against MCF-7 cells.
  • Implications: Suggests that structural modifications can enhance biological activity.

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